NMR chemical shifts for 1-{spiro[2.3]hexan-5-yl}ethan-1-one
NMR chemical shifts for 1-{spiro[2.3]hexan-5-yl}ethan-1-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-{spiro[2.3]hexan-5-yl}ethan-1-one
Executive Summary
This technical guide provides a comprehensive framework for the structural elucidation of 1-{spiro[2.3]hexan-5-yl}ethan-1-one using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer an in-depth analysis of the principles governing the NMR spectra of strained spirocyclic systems. We will explore the influence of the unique spiro[2.3]hexane core on chemical shifts, detail the requisite experimental protocols for unambiguous spectral assignment, and present a complete, albeit predictive, assignment of the ¹H and ¹³C NMR spectra. The methodologies outlined herein, including one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) techniques, constitute a self-validating system for confirming the molecular structure of this and related novel chemical entities.
Introduction: The Structural Intrigue of Spiro[2.3]hexane Derivatives
The Spirocyclic Motif: A Bridge Between Aliphatic and Alicyclic Chemistry
Spirocyclic compounds, characterized by two rings connected through a single, shared carbon atom, have garnered significant interest in medicinal chemistry.[1] The spiro[2.3]hexane framework, which fuses a cyclopropane and a cyclobutane ring, is particularly noteworthy. This arrangement imparts a high degree of three-dimensional complexity and conformational rigidity, making it a valuable scaffold for designing molecules that can precisely interact with biological targets.[2] The inherent ring strain in these systems not only influences their chemical reactivity but also produces unique and challenging NMR spectra.[3][4]
Unique Spectroscopic Challenges of Strained Ring Systems
The interpretation of NMR spectra for strained molecules like 1-{spiro[2.3]hexan-5-yl}ethan-1-one requires a nuanced understanding of factors beyond simple substituent effects. The constrained bond angles and resulting rehybridization of orbitals within the cyclopropane and cyclobutane rings significantly alter the electronic environment of both carbon and hydrogen nuclei, leading to chemical shifts that can deviate from standard acyclic predictions.[5] Furthermore, the rigid conformation can lead to complex proton-proton coupling patterns and through-space effects (Nuclear Overhauser Effects) that are critical for stereochemical assignment.
1-{spiro[2.3]hexan-5-yl}ethan-1-one: A Case Study in Structural Elucidation
As a case study, 1-{spiro[2.3]hexan-5-yl}ethan-1-one (CAS Number: 2402830-45-7) presents an excellent opportunity to apply a systematic, multi-technique NMR approach.[6] The structure contains several distinct spin systems: the highly strained cyclopropyl protons, the puckered cyclobutyl protons, the methine proton adjacent to the acetyl group, and the acetyl methyl protons. Unambiguously assigning each signal requires a logical workflow that integrates data from multiple NMR experiments.
Foundational Principles: Predicting Chemical Shifts in Strained Systems
The Influence of Ring Strain on Chemical Shifts
In ¹³C NMR, ring strain typically causes an upfield shift (to lower ppm values) for the carbons within the strained ring compared to their acyclic counterparts. This is particularly pronounced for the cyclopropane ring. For protons, the effects are more complex. Protons on a cyclopropane ring often appear at unusually high fields (0-1 ppm) due to the magnetic anisotropy of the C-C bonds, which creates a shielding cone.
Computational Approaches for Chemical Shift Prediction
In the absence of experimental data, computational methods like Density Functional Theory (DFT) have become powerful tools for predicting NMR chemical shifts.[7][8] By calculating the magnetic shielding tensors for a geometry-optimized structure, one can obtain theoretical chemical shifts that, after scaling, often show good correlation with experimental values.[9] Such in silico data provides a robust hypothesis for initial spectral assignment, which is then confirmed experimentally.
Experimental Methodology: Acquiring High-Resolution NMR Data
The following protocols represent a standard, field-proven approach for the structural elucidation of a novel small organic molecule.
Step-by-Step Sample Preparation Protocol
-
Mass Determination: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.[10]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a first choice for non-polar to moderately polar compounds.[10]
-
Dissolution: In a small vial, dissolve the analyte in approximately 0.6-0.7 mL of the deuterated solvent.[10]
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solids can degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[10]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrumentation and Acquisition Parameters
High-resolution spectra should be acquired on a 400 MHz or higher NMR spectrometer.[11] For quantitative measurements, ensure that the relaxation delay (d1) is at least five times the longest T1 relaxation time of the nuclei of interest.[12]
Workflow for Complete Structural Elucidation
A logical sequence of experiments is crucial for efficient and accurate structure determination.[13][14] The workflow begins with simple 1D experiments and progresses to more complex 2D experiments to resolve ambiguities.
Caption: Experimental workflow for NMR structural elucidation.
Spectral Analysis and Assignment: A Predictive Interpretation
The following is a detailed interpretation based on established principles of NMR spectroscopy. The assignments are predictive and serve as a guide for analyzing the actual experimental data.
The ¹H NMR Spectrum: Decoding Spin Systems
The ¹H NMR spectrum is expected to show several distinct regions. The acetyl methyl protons (H-8) will appear as a sharp singlet, likely around 2.1-2.3 ppm. The protons of the spirocyclic core will be more complex. The cyclopropyl protons (H-1, H-2) are expected at high field (0.5-1.5 ppm) due to ring anisotropy. The cyclobutane protons (H-3, H-4) and the methine proton (H-5) will likely resonate between 1.8 and 3.5 ppm, with the methine proton being the most downfield in this group due to the influence of the adjacent carbonyl. Complex splitting patterns (multiplicities) will arise from geminal and vicinal couplings.
The ¹³C NMR Spectrum and DEPT
The ¹³C NMR spectrum will display eight distinct signals. The most downfield signal will be the carbonyl carbon (C-7) of the acetyl group, expected above 200 ppm. The spiro carbon (C-6) will be unique, likely in the 30-50 ppm range. The remaining carbons of the rings and the acetyl methyl group will appear further upfield.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for determining the number of hydrogens attached to each carbon.[15][16]
-
DEPT-90: This spectrum will show only signals from methine (CH) carbons.[17] In this molecule, C-5 is the only CH carbon in the ring system.
-
DEPT-135: This spectrum displays CH and CH₃ carbons as positive signals and methylene (CH₂) carbons as negative signals.[17][18] This allows for the unambiguous identification of the CH₂ groups (C-1, C-3, C-4) and the CH₃ group (C-8). Quaternary carbons (like C-6 and C-7) are absent from both DEPT-90 and DEPT-135 spectra.[15]
Correlating Nuclei with 2D NMR
Two-dimensional NMR is indispensable for connecting the different parts of the molecule.[19][20]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[20] We expect to see correlations connecting H-5 to its neighbors on the cyclobutane ring (H-4), and H-4 to H-3, establishing the connectivity of the cyclobutane ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached.[13][14] This allows for the definitive assignment of each protonated carbon by linking the already-analyzed ¹H signals to their corresponding ¹³C signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[20] Key expected correlations that would confirm the structure include:
-
A correlation from the acetyl methyl protons (H-8) to the carbonyl carbon (C-7) and the methine carbon (C-5).
-
Correlations from the methine proton (H-5) to the spiro carbon (C-6), the carbonyl carbon (C-7), and carbons C-3 and C-4.
-
Correlations from the cyclopropyl protons (H-1, H-2) to the spiro carbon (C-6).
-
Caption: Logical integration of 2D NMR data for assignment.
Tabulated NMR Data Summary
The following tables summarize the predicted chemical shifts for 1-{spiro[2.3]hexan-5-yl}ethan-1-one in CDCl₃. These values are based on established chemical shift ranges and the electronic effects discussed previously. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Data
| Position | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Assignment |
| 1, 2 | 0.5 - 1.5 | m | - | Cyclopropyl CH₂ |
| 3, 4 | 1.8 - 2.8 | m | - | Cyclobutyl CH₂ |
| 5 | 2.9 - 3.5 | m | - | Methine CH |
| 8 | 2.1 - 2.3 | s | n/a | Acetyl CH₃ |
Table 2: Predicted ¹³C NMR and DEPT Data
| Position | Predicted δ (ppm) | DEPT-135 | DEPT-90 | Assignment |
| 1, 2 | 10 - 25 | Negative | No Signal | Cyclopropyl CH₂ |
| 3, 4 | 25 - 40 | Negative | No Signal | Cyclobutyl CH₂ |
| 5 | 45 - 60 | Positive | Positive | Methine CH |
| 6 | 30 - 50 | No Signal | No Signal | Spiro C |
| 7 | > 200 | No Signal | No Signal | Carbonyl C=O |
| 8 | 25 - 35 | Positive | No Signal | Acetyl CH₃ |
Conclusion
The structural elucidation of 1-{spiro[2.3]hexan-5-yl}ethan-1-one is a non-trivial task that showcases the power of a modern, multi-technique NMR workflow. While the strained spiro[2.3]hexane core presents unique spectroscopic features, a systematic approach combining 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments provides a clear and robust pathway to complete and unambiguous assignment. The principles and protocols detailed in this guide serve as a blueprint for researchers tackling the characterization of novel, complex small molecules, ensuring both accuracy and efficiency in structural determination. The final confirmation of the proposed assignments awaits experimental verification, which will undoubtedly provide further insights into the fascinating interplay of structure, strain, and spectroscopy in these unique chemical entities.
References
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
-
IMSERC. DEPT EXPERIMENT. Northwestern University. [Link]
-
Columbia University. DEPT | NMR Core Facility. [Link]
-
Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 838-847. [Link]
-
Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Lowe, D. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(14), 2530-2554. [Link]
-
University of Notre Dame. Organic Structure Elucidation Workbook. [Link]
-
Kupče, Ē., & Claridge, T. D. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Advances, 10(37), 21975-21980. [Link]
-
Springer Nature Experiments. NMR Protocols and Methods. [Link]
-
Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]
-
Letertre, M., et al. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 15(4), 487. [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Maschmeyer, T. F., et al. (2025, March 8). Solid-State NMR Spectroscopy Investigation of Structural Changes of Mechanically Strained Mouse Tail Tendons. Journal of the American Chemical Society. [Link]
-
Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. [Link]
-
Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]
-
Maschmeyer, T. F., et al. (2025, March 8). Solid-State NMR Spectroscopy Investigation of Structural Changes of Mechanically Strained Mouse Tail Tendons. Journal of the American Chemical Society. [Link]
-
NextSDS. 1-{spiro[2.3]hexan-5-yl}ethan-1-one — Chemical Substance Information. [Link]
-
Lickiss, P. D., et al. (2007). A ring-strain model for predicting 29Si NMR chemical shifts in polyhedral oligomeric silsesquioxanes and siloxanes. Dalton Transactions, (25), 2598-2604. [Link]
-
Bellinghiere, A. T. (2019). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. [Link]
-
Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. [Link]
-
Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
-
ResearchGate. Spiro[2.3]hexane and spiro[3.3]heptane derivatives. [Link]
-
ResearchGate. Strain analysis of MnLn rings. [Link]
-
Sarotti, A. M. (2023, January 26). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 11, 1119560. [Link]
-
ResearchGate. 1 H and 13 C NMR data for compound 2. [Link]
-
LookChem. Spiro[2.3]hexan-5-one 20061-22-7 wiki. [Link]
-
University of Regensburg. Tables For Organic Structure Analysis. [Link]
-
National Institutes of Health. Spiro[2.3]hexane, 4-methylene-. PubChem. [Link]
-
Liu, C., et al. (2020). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry, 18(30), 5831-5835. [Link]
-
Wang, J., et al. (2017). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society, 139(28), 9572-9575. [Link]
-
Trost, B. M., & Aslanian, R. (2007). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. The Journal of Organic Chemistry, 72(16), 5891-5906. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A ring-strain model for predicting 29Si NMR chemical shifts in polyhedral oligomeric silsesquioxanes and siloxanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. nextsds.com [nextsds.com]
- 7. comporgchem.com [comporgchem.com]
- 8. Theoretical Methods and Applications of Computational NMR [escholarship.org]
- 9. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 13. emerypharma.com [emerypharma.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
